molecular formula C11H6BrF3N2O2 B13693040 5-Bromo-4-[3-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde

5-Bromo-4-[3-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde

Katalognummer: B13693040
Molekulargewicht: 335.08 g/mol
InChI-Schlüssel: HIVXEJPPWNZOKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD33022651 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Vorbereitungsmethoden

The preparation of MFCD33022651 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The preparation method is designed to be simple and suitable for industrial-scale production, ensuring the compound’s stability and solubility .

Analyse Chemischer Reaktionen

MFCD33022651 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds .

Wissenschaftliche Forschungsanwendungen

MFCD33022651 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, MFCD33022651 is being investigated for its therapeutic potential in treating certain diseases. Additionally, it has industrial applications, such as in the production of pharmaceuticals and other chemical products .

Wirkmechanismus

The mechanism of action of MFCD33022651 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This interaction can result in various biological effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

MFCD33022651 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties, such as other triazolo ring compounds. The unique aspects of MFCD33022651 may include its specific binding affinity, stability, and solubility, which differentiate it from other related compounds .

Conclusion

MFCD33022651 is a compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of research

Eigenschaften

Molekularformel

C11H6BrF3N2O2

Molekulargewicht

335.08 g/mol

IUPAC-Name

5-bromo-4-[3-(trifluoromethoxy)phenyl]-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H6BrF3N2O2/c12-10-9(16-8(5-18)17-10)6-2-1-3-7(4-6)19-11(13,14)15/h1-5H,(H,16,17)

InChI-Schlüssel

HIVXEJPPWNZOKZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(NC(=N2)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.